Product packaging for Betamethasone 21-Propionate-d5(Cat. No.:)

Betamethasone 21-Propionate-d5

Cat. No.: B12421886
M. Wt: 453.6 g/mol
InChI Key: ALINSFFSOAHJII-BFHSNLKKSA-N
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Description

Evolution and Significance of Deuterium (B1214612) Labeling in Contemporary Drug Discovery and Development

The application of deuterium in science began with its discovery in 1931 by Harold Urey. wikipedia.org Initially, its primary role in pharmaceutical research was as a tracer in metabolic studies and as an internal standard for analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry. researchgate.netassumption.edu The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.netwikipedia.org This difference, known as the kinetic isotope effect (KIE), can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond, a common process in drug metabolism often mediated by enzymes like cytochrome P450 (CYP450). researchgate.netresearchgate.net

The strategic replacement of hydrogen with deuterium at metabolically vulnerable sites in a drug molecule can lead to several therapeutic advantages:

Improved Metabolic Stability: A slower rate of metabolism can increase a drug's half-life. wikipedia.orgresearchgate.net

Enhanced Safety Profile: Reduced formation of potentially toxic metabolites can lower toxicity. researchgate.netnih.gov

Increased Efficacy: A longer residence time in the body may allow for lower or less frequent dosing, potentially improving patient compliance. researchgate.netacs.org

This "deuterium switch" approach, where a deuterated version of an existing drug is developed, has evolved significantly since the first patents were issued in the 1970s. wikipedia.orgnih.gov For decades, the concept remained largely in the realm of research. However, a major milestone was reached in 2017 with the U.S. Food and Drug Administration (FDA) approval of Austedo® (deutetrabenazine), the first deuterated drug to treat chorea associated with Huntington's disease. wikipedia.orgacs.orgmedchemexpress.comresearchgate.net This was followed by the approval of other deuterated drugs, such as Deucravacitinib in 2022 for psoriasis, solidifying the role of deuterium labeling as a viable strategy in drug development. medchemexpress.comnih.gov The focus has now expanded from modifying existing drugs to incorporating deuterium in the early stages of novel drug discovery to optimize pharmacokinetic properties from the outset. nih.gov

Table 1: Key Milestones in Deuterated Drug Development

Year Milestone Significance
1931 Discovery of Deuterium Foundation for all future applications of the isotope. wikipedia.org
1970s First patents for deuterated drugs Marked the initial commercial interest in the therapeutic potential of deuterium labeling. wikipedia.org
2017 FDA Approval of Deutetrabenazine The first deuterated drug to receive FDA approval, validating the "deuterium switch" strategy. acs.orgmedchemexpress.comresearchgate.net
2022 FDA Approval of Deucravacitinib The first de novo deuterated drug approved by the FDA, showing a shift towards early-stage deuteration in drug discovery. medchemexpress.comnih.gov

Overview of Glucocorticoid Research and the Importance of Betamethasone (B1666872) Esters as Analytical Probes

Glucocorticoids are a class of steroid hormones that have been a cornerstone in treating inflammatory and autoimmune diseases for over 75 years. bmj.com They exert their potent anti-inflammatory and immunosuppressive effects primarily by binding to the glucocorticoid receptor (GR). bmj.commdpi.com This interaction leads to the regulation of a vast number of genes, suppressing pro-inflammatory pathways and promoting anti-inflammatory responses. bmj.comoup.com

Betamethasone is a synthetic glucocorticoid with powerful anti-inflammatory properties and minimal mineralocorticoid activity. drugbank.commedchemexpress.com To enhance its topical potency and duration of action, it is often formulated as an ester. drugbank.com Betamethasone esters, such as Betamethasone dipropionate and Betamethasone valerate, are widely used in preparations for skin conditions like eczema and psoriasis. researchgate.netoup.comwikipedia.org

In the context of pharmaceutical analysis and research, betamethasone and its esters serve as crucial reference standards. sigmaaldrich.com They are used for:

Quality Control: Ensuring the identity, purity, and strength of pharmaceutical formulations. sigmaaldrich.comnih.gov

Method Development: Developing and validating analytical methods, such as high-performance liquid chromatography (HPLC), for the simultaneous determination of betamethasone esters in combination drug products. researchgate.netoup.comnih.gov

Stability Studies: Investigating the degradation of these compounds under various conditions, which is critical for determining shelf-life and storage requirements. hec.gov.pk

Pharmacokinetic Studies: Researching the absorption, distribution, metabolism, and excretion of these drugs.

The photolabile nature of betamethasone esters also makes them subjects of advanced research to understand their stability and potential for phototoxicity. hec.gov.pktandfonline.com

Rationale for the Academic Investigation of Betamethasone 21-Propionate-d5 as a Research Tool

The synthesis of deuterated analogs of active pharmaceutical ingredients and their metabolites is a critical component of modern pharmaceutical research. This compound is the deuterium-labeled version of Betamethasone 21-Propionate. The "d5" designation indicates that five hydrogen atoms in the propionate (B1217596) group have been replaced with deuterium atoms. lgcstandards.com

The primary rationale for the academic and industrial investigation of this compound is its use as an internal standard in bioanalytical methods. clearsynth.comcaymanchem.com Internal standards are essential for achieving accurate and precise quantification of analytes in complex biological matrices like blood or plasma.

Here’s why this compound is an ideal internal standard for quantifying betamethasone or its esters using mass spectrometry-based techniques (e.g., LC-MS):

Similar Physicochemical Properties: It behaves almost identically to the non-labeled analyte during sample preparation, extraction, and chromatographic separation. veeprho.com

Distinct Mass: Its molecular weight is higher than the unlabeled compound due to the five deuterium atoms, allowing it to be distinguished by the mass spectrometer. lgcstandards.comclearsynth.com

Co-elution: It typically elutes at the same retention time as the analyte, which helps to compensate for variations in instrument response and matrix effects.

Therefore, by adding a known amount of this compound to a sample, researchers can accurately determine the concentration of unlabeled betamethasone by comparing the instrument's response for the two compounds. It is also described as a labeled degradation product of Betamethasone, making it useful for studying the metabolic fate and degradation pathways of the parent drug. lgcstandards.compharmaffiliates.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33FO6 B12421886 Betamethasone 21-Propionate-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H33FO6

Molecular Weight

453.6 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate

InChI

InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2

InChI Key

ALINSFFSOAHJII-BFHSNLKKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O

Origin of Product

United States

Synthetic Methodologies for Deuterium Incorporation into Steroidal Structures

Strategies for Site-Specific Deuteration in Complex Organic Molecules

Achieving site-specific deuteration in intricate molecules like steroids is a significant synthetic challenge. rsc.org Various strategies have been developed to introduce deuterium (B1214612) at specific positions, ranging from classical exchange reactions to modern catalytic methods. snnu.edu.cn

Hydrogen-Deuterium (H/D) Exchange: This is one of the most direct methods, often promoted by acids, bases, or metal catalysts. snnu.edu.cnacs.org For instance, base-catalyzed exchange using a deuterium source like deuterium oxide (D₂O) can replace acidic protons, such as those adjacent to carbonyl groups. nih.gov Metal-catalyzed H/D exchange, often employing iridium, rhodium, or palladium complexes, allows for the deuteration of C-H bonds that are otherwise unreactive. snnu.edu.cnacs.org

Reductive Deuteration: This approach involves the reduction of a functional group using a deuterated reducing agent. For example, the reduction of a ketone or an aldehyde with sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium atoms at specific locations. nih.gov Similarly, the catalytic deuteration of a double or triple bond using deuterium gas (D₂) and a metal catalyst is a common technique. snnu.edu.cn

Modern Synthetic Methods: Recent advancements have introduced novel methods for deuteration under milder conditions. Photochemical deuteration, which uses light to initiate the incorporation of deuterium, and electrochemical methods that employ electrons as a green reductant with D₂O as the deuterium source, are emerging as powerful strategies for labeling complex molecules, including pharmaceuticals. rsc.orgoaepublish.com These techniques can offer high selectivity and functional group tolerance. rsc.orgoaepublish.comnih.gov

Advanced Spectroscopic and Chromatographic Techniques for Confirmation of Deuteration and Isotopic Purity

Following synthesis, a rigorous analytical workflow is essential to confirm the identity, isotopic enrichment, and purity of Betamethasone (B1666872) 21-Propionate-d5. nih.gov This involves a combination of high-resolution spectroscopic and chromatographic methods.

NMR spectroscopy is a primary tool for verifying the exact location and extent of deuterium incorporation. rsc.orgclearsynth.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Betamethasone 21-Propionate-d5, the signals corresponding to the protons of the propionate (B1217596) ethyl group would be absent or significantly diminished. This provides direct evidence of successful deuteration at the intended sites. studymind.co.uk

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular weight and assessing the isotopic purity of the labeled compound. rsc.org

HRMS provides a highly accurate mass measurement, which can distinguish between the mass of the deuterated product and its unlabeled counterpart. nih.govacs.org For this compound, the molecular weight is expected to be approximately 453.56 g/mol , an increase of five mass units compared to the unlabeled version. clearsynth.comscbt.com The high resolving power of instruments like Orbitrap or FT-ICR mass spectrometers allows for the separation of isotopologue peaks, enabling the precise calculation of isotopic enrichment and the distribution of deuterated species (e.g., d0, d1, d2, d3, d4, d5). acs.orgacs.org This data is critical for the use of the compound as an internal standard in quantitative mass spectrometry-based assays. rsc.org

Chromatographic techniques are employed to determine the chemical purity of the final product, ensuring it is free from unlabeled starting material, reagents, and other synthesis-related impurities. cerilliant.com

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometric detection (LC-MS), is used to separate the deuterated compound from any non-deuterated or partially deuterated analogues. While deuterated and non-deuterated compounds often co-elute, the mass spectrometer can differentiate them. researchgate.netscispace.com The purity is typically assessed by the peak area percentage.

Gas Chromatography (GC): For volatile compounds or their derivatives, GC coupled with mass spectrometry (GC-MS) can also be used for purity assessment. researchgate.net

Stable isotopically labeled compounds are considered ideal internal standards because their physicochemical properties are very similar to the analyte, leading to similar chromatographic retention times and extraction recoveries. researchgate.netsigmaaldrich.com

Table of Research Findings

Below is an interactive table summarizing the analytical techniques and their applications in the characterization of this compound.

Analytical Technique Parameter Measured Expected Result for this compound References
¹H NMRPosition of DeuterationDisappearance of proton signals for the propionate ethyl group. studymind.co.uk
²H NMRDeuterium AbundancePresence of signals corresponding to the five deuterium atoms on the propionate group. sigmaaldrich.com, nih.gov
High-Resolution Mass Spectrometry (HRMS)Molecular Mass & Isotopic EnrichmentMolecular ion peak consistent with the mass of the d5-labeled compound (C₂₅H₂₈D₅FO₆). Distribution of isotopologues confirms high isotopic purity. nih.gov, rsc.org, acs.org
HPLC / LC-MSChemical PurityA single major peak indicating high purity, free from starting materials and by-products. researchgate.net, scispace.com

Analytical Methodologies Utilizing Betamethasone 21 Propionate D5 As a Stable Isotope Internal Standard

Principles and Advantages of Stable Isotope Dilution Mass Spectrometry (SID-MS) in Quantitative Bioanalysis

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique that employs stable isotope-labeled (SIL) compounds as internal standards to achieve highly accurate and precise quantification. restek.com SIL standards are molecules where one or more atoms have been replaced by their stable, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com The resulting labeled compound, such as Betamethasone (B1666872) 21-propionate-d5, is chemically identical to the non-labeled analyte of interest but has a higher mass. amazonaws.comyoutube.com This mass difference allows a mass spectrometer to distinguish between the analyte and the internal standard. youtube.com

The core principle of SID-MS involves adding a known quantity of the SIL internal standard to a sample at the very beginning of the analytical procedure. restek.com Because the SIL standard has virtually identical physicochemical properties to the native analyte, it behaves in the same manner throughout every subsequent step, including extraction, derivatization, and chromatographic separation. youtube.com Any loss of the analyte during sample preparation or fluctuations in instrument signal will be mirrored by the internal standard. musechem.com The final concentration is determined by measuring the ratio of the mass spectrometric signal of the native analyte to that of the SIL internal standard. youtube.com This ratiometric measurement corrects for procedural variations, making SID-MS the gold standard for quantitative bioanalysis. restek.comcrimsonpublishers.com

One of the most significant challenges in quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) is the "matrix effect". longdom.org This phenomenon occurs when co-eluting molecules from the sample matrix—such as salts, lipids, or proteins found in blood, plasma, or tissue extracts—interfere with the ionization of the target analyte in the mass spectrometer's source. musechem.comlongdom.org This interference can either decrease the ionization efficiency, known as ion suppression, or increase it, known as ion enhancement. longdom.org Both effects can lead to significant inaccuracies in quantification. musechem.com

The use of a stable isotope-labeled internal standard like Betamethasone 21-propionate-d5 provides an effective solution to this problem. youtube.comresearchgate.net Since the SIL standard is chemically and chromatographically identical to the analyte, it elutes from the liquid chromatography column at the same time and is therefore subjected to the exact same matrix effects. youtube.comlongdom.org If the analyte signal is suppressed by 30% due to matrix interference, the signal from the SIL internal standard will also be suppressed by 30%. youtube.com Consequently, the ratio of the analyte to the internal standard remains constant and unaffected by the matrix, allowing for accurate quantification even in complex and "dirty" samples. musechem.comcrimsonpublishers.comlongdom.org This ability to compensate for matrix effects is a primary reason why SIL standards are considered superior to other types of internal standards, such as structural analogues, which may have different chromatographic retention times and thus be affected differently by the matrix. youtube.comscispace.com

Accuracy refers to how close a measured value is to the true value. SIL standards ensure that the measurements are not affected by incomplete recovery during extraction or by matrix effects, resulting in a more accurate quantification. musechem.comcrimsonpublishers.com Studies have demonstrated that assays using SIL internal standards show a bias that is not significantly different from the true value, unlike methods using structural analogues. scispace.com

Precision is the measure of how close repeated measurements are to one another. By normalizing the analyte response to the internal standard's response in every sample, SID-MS minimizes variability caused by inconsistent injection volumes, fluctuations in instrument sensitivity, or slight differences in sample handling. musechem.comscispace.com This leads to a lower standard deviation and coefficient of variation (CV) among replicates. scispace.com

Reproducibility is the ability of a method to produce consistent results over time and between different laboratories. Because the SID-MS method is less susceptible to variations in sample preparation, instrumentation, and matrix composition, it yields highly robust and reproducible data, which is crucial for method validation and inter-laboratory studies. musechem.comnih.gov

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for measuring corticosteroids due to its high sensitivity and selectivity. nih.gov The development of a reliable LC-MS/MS method is a multi-step process that involves optimizing both the chromatographic separation and the mass spectrometric detection. nih.govnih.gov Validation is then performed to ensure the method is suitable for its intended purpose. researchgate.netnih.gov

Method development begins with the optimization of the mass spectrometer parameters by direct infusion of the analyte and the SIL internal standard (e.g., this compound). nih.gov This step identifies the optimal precursor and product ions for detection in Multiple Reaction-Monitoring (MRM) mode, which provides high selectivity. nih.gov Subsequently, chromatographic conditions, including the choice of column (typically a C18 reversed-phase column), mobile phase composition (e.g., methanol (B129727) or acetonitrile (B52724) and water), and gradient elution program, are optimized to achieve good separation of the analyte from potential interferences. nih.govoup.commdpi.com

Method validation is conducted according to established guidelines to assess key performance characteristics, including: nih.govnih.gov

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

Accuracy and Precision: Assessed at multiple concentration levels to ensure the method is reliable across its analytical range.

Specificity: The ability to unequivocally measure the analyte in the presence of other components in the sample matrix.

Stability: Evaluating the stability of the analyte in the biological matrix under different storage conditions.

Effective sample preparation is critical for successful LC-MS/MS analysis, as it aims to remove interfering substances (e.g., proteins, phospholipids) and concentrate the analyte to a level suitable for detection. nih.govshimadzu.com The choice of extraction technique depends heavily on the nature of the research matrix, which can range from relatively clean in vitro cell lysates to complex non-human animal tissues (like plasma, serum, or liver) and environmental water samples. nih.govnih.gov this compound is added before extraction to correct for any analyte loss during these cleanup procedures. restek.com

Liquid-liquid extraction is a common technique used to isolate steroids from aqueous biological fluids. austinpublishinggroup.comojp.gov It operates on the principle of partitioning the analyte between the aqueous sample and an immiscible organic solvent. britannica.com Steroids are generally more soluble in organic solvents, allowing for their efficient removal from the bulk of the aqueous matrix. britannica.com

The optimization of an LLE method involves selecting an appropriate organic solvent, adjusting the pH of the aqueous phase, and determining the optimal solvent-to-sample ratio. austinpublishinggroup.com Common solvents for steroid extraction include methyl tert-butyl ether (MTBE), diethyl ether, and ethyl acetate (B1210297). oup.comarborassays.com A typical LLE protocol involves adding the organic solvent to the sample, vortexing vigorously to ensure thorough mixing, and then centrifuging to achieve a clean separation of the two liquid phases. oup.com The organic layer containing the analyte is then transferred to a new tube, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the LC-MS/MS mobile phase. oup.comarborassays.com

Table 1: Example of a Generic Liquid-Liquid Extraction (LLE) Protocol for Steroids in Plasma This table provides a generalized example. Specific volumes and parameters must be optimized for each unique application.

View Data
StepProcedurePurpose
1. Sample Aliquoting Pipette 100 µL of plasma into a polypropylene (B1209903) tube.Obtain a precise volume of the sample matrix.
2. Internal Standard Spiking Add 10 µL of this compound working solution.Introduce the internal standard for quantitative accuracy.
3. Solvent Addition Add 1 mL of methyl tert-butyl ether (MTBE).Extract the analyte from the aqueous plasma into the organic phase.
4. Mixing Vortex the tube for 1 minute.Ensure thorough mixing and efficient partitioning of the analyte.
5. Phase Separation Centrifuge at 4,000 rpm for 5 minutes.Separate the organic layer from the aqueous layer and precipitated proteins.
6. Collection Carefully transfer the upper organic layer to a clean tube.Isolate the extract containing the analyte and internal standard.
7. Evaporation Evaporate the solvent to dryness under a stream of nitrogen at 40°C.Concentrate the analyte by removing the extraction solvent.
8. Reconstitution Reconstitute the dried residue in 100 µL of 50:50 methanol/water.Redissolve the analyte in a solvent suitable for LC-MS/MS injection.

Solid-phase extraction is a highly effective and often automated technique for sample cleanup and concentration that generally provides cleaner extracts than LLE. nih.govaustinpublishinggroup.com SPE utilizes a solid sorbent material, typically packed into a cartridge or a 96-well plate, to selectively retain the analyte while allowing interfering compounds to pass through. austinpublishinggroup.comfrontiersin.org For neutral steroids like betamethasone, reversed-phase sorbents such as C18 are commonly used. nih.gov

An SPE protocol consists of four main steps: conditioning, loading, washing, and elution. arborassays.com The sorbent is first conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution to prepare it for sample loading. arborassays.com The sample is then loaded onto the cartridge, where the analyte binds to the sorbent. A wash step with a weak solvent (e.g., water or a low-percentage organic solvent mixture) removes salts and other polar interferences. nih.gov Finally, the analyte is eluted from the sorbent using a strong organic solvent. nih.gov The eluate is then evaporated and reconstituted for analysis. arborassays.com

Table 2: Example of a Generic Solid-Phase Extraction (SPE) Protocol for Corticosteroids This table provides a generalized example using a C18 sorbent. Solvents and volumes must be optimized for each specific application.

View Data
StepProcedurePurpose
1. Conditioning Pass 1 mL of methanol, followed by 1 mL of water through the C18 cartridge.Activate the sorbent and prepare it for sample interaction.
2. Loading Load the pre-treated sample (e.g., diluted plasma with internal standard) onto the cartridge.Adsorb the analyte and internal standard onto the solid phase.
3. Washing Pass 1 mL of water, followed by 1 mL of 20% methanol in water.Remove polar interfering compounds that did not bind strongly to the sorbent.
4. Elution Elute the analyte with 1 mL of ethyl acetate or methanol.Desorb the analyte and internal standard from the sorbent into a collection tube.
5. Evaporation Evaporate the eluate to dryness under a stream of nitrogen.Concentrate the purified analyte.
6. Reconstitution Reconstitute the residue in a suitable volume of mobile phase-compatible solvent.Prepare the final sample for injection into the LC-MS/MS system.

Table of Compounds

Table 3: List of Chemical Compounds Mentioned

Optimization of Sample Preparation Techniques for Various Research Matrices (e.g., in vitro cell lysates, non-human animal tissues, environmental samples)

Protein Precipitation Strategies

For the analysis of drugs like betamethasone esters in biological fluids such as plasma or serum, the removal of endogenous proteins is a critical first step. Protein precipitation is a widely adopted technique for this purpose due to its simplicity and efficiency. This process involves the addition of a precipitating agent to the biological sample to denature and precipitate proteins, which can then be separated by centrifugation.

Common strategies include:

Organic Solvent Precipitation: Acetonitrile is a frequently used solvent because it effectively removes proteins and other interferences. Methanol is also utilized. This technique involves adding a specific volume of the cold organic solvent to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analyte and the internal standard (this compound), is then typically evaporated and reconstituted in a solution compatible with the chromatographic system.

Acidic Precipitation: Reagents such as trichloroacetic acid (TCA) or perchloric acid (PCA) can also be used. These work by altering the pH of the sample, causing proteins to lose their native structure and precipitate. While effective, care must be taken as the extreme pH can potentially cause degradation of acid-labile analytes.

The choice of precipitation agent is optimized during method development to ensure maximum protein removal and analyte recovery with minimal ion suppression in the mass spectrometer.

Chromatographic Separation Parameters and Column Selection for Betamethasone 21-Propionate and its Deuterated Analog

Effective chromatographic separation is essential to distinguish the analyte from endogenous matrix components and potential isomers. For betamethasone 21-propionate and its deuterated internal standard, reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) are the methods of choice. nih.govnih.govnih.gov

The key to separation is the selection of an appropriate stationary phase (column) and mobile phase. C18 columns are overwhelmingly the most common choice, valued for their hydrophobic character which provides good retention for moderately nonpolar compounds like betamethasone esters. nih.govnih.govresearchgate.net The smaller particle sizes found in UPLC columns (e.g., 1.7 µm) offer higher resolution and faster analysis times compared to traditional HPLC columns. nih.gov

Gradient elution is often employed to achieve optimal separation and peak shape, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis.

Table 1: Examples of Chromatographic Conditions for Betamethasone Ester Analysis

ParameterCondition 1Condition 2Condition 3
Column Hypurity C18 (150 mm × 2.1 mm, 5 µm) nih.govnih.govAltima C18 (250 × 4.6 mm, 5 µm) nih.govnih.govInertsil-ODS 3V (250×4.6mm, 5µm) researchgate.net
Mobile Phase A Acetonitrile nih.govWater:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v) nih.govnih.govWater:Acetonitrile:Tetrahydrofuran:Methanol (600:300:40:60 v/v/v/v) researchgate.net
Mobile Phase B Water containing 0.1% formic acid nih.govAcetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v) nih.govnih.govWater:Acetonitrile (200:800 v/v) researchgate.net
Flow Rate Not Specified1.0 mL/min nih.govnih.gov1.5 mL/min researchgate.net
Column Temperature Not Specified50°C nih.govnih.govNot Specified

Mass Spectrometric Detection Modes and Transitions (Multiple Reaction Monitoring, MRM)

Tandem mass spectrometry (MS/MS), coupled with liquid chromatography (LC-MS/MS), provides the high sensitivity and selectivity required for quantifying low concentrations of drugs in biological matrices. The most common mode of operation for quantification is Multiple Reaction Monitoring (MRM). nih.govnih.govresearchgate.net

In MRM, the first quadrupole of a triple quadrupole mass spectrometer is set to select a specific precursor ion (typically the protonated molecule, [M+H]⁺, for the analyte and its deuterated internal standard). This selected ion is then fragmented in the second quadrupole through collision-induced dissociation (CID). The third quadrupole is then set to monitor for a specific, characteristic product ion. This precursor-to-product ion transition is highly specific to the compound's structure.

For Betamethasone 21-propionate (molecular weight 448.5 g/mol ) and its d5-labeled internal standard, the analysis would be performed in positive electrospray ionization (ESI+) mode. nih.govnih.gov Two transitions are typically monitored for each compound—one for quantification (the most intense) and one for confirmation. The deuterated standard will have a precursor ion that is 5 Daltons higher than the unlabeled analyte, but it is expected to produce a product ion of the same mass, or one that also retains the deuterium labels, depending on the fragmentation pathway.

Table 2: Illustrative MRM Transitions for Betamethasone Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)Purpose
Betamethasone393.3373.2Quantification researchgate.net
Betamethasone 21-propionate (Analyte)449.2 [M+H]⁺Specific fragmentQuantification
This compound (IS)454.2 [M+H]⁺Specific fragmentInternal Standard

Evaluation of Method Performance Metrics

Validation of the analytical method is crucial to ensure its reliability. This involves assessing several key performance metrics.

To establish the relationship between the instrument response and the concentration of the analyte, a calibration curve is constructed. This is done by analyzing a series of calibration standards prepared with known concentrations of Betamethasone 21-propionate and a constant concentration of the internal standard, this compound.

A linear regression is performed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. The use of the deuterated internal standard corrects for variability during the analytical process. The method is considered linear over a specific concentration range if the correlation coefficient (r²) is typically ≥ 0.99. nih.gov For instance, methods for betamethasone esters have demonstrated excellent linearity with r² values ranging from 0.9971 to over 0.999. nih.govnih.govnih.gov One study reported a linear range for Betamethasone 21-propionate (B21P) from 0.226 × 10⁻⁹ to 5.411 × 10⁻⁹ mol·dm⁻³. nih.govnih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These metrics define the sensitivity of the method. For bioanalytical methods, the LOQ is particularly important as it determines the lower end of the calibration curve.

Table 3: Reported LOD and LOQ for Betamethasone Esters

AnalyteLODLOQReference
Betamethasone Dipropionate0.02 µg/mL0.07 µg/mL nih.govnih.gov
Betamethasone Dipropionate1.27 µg/mL3.86 µg/mL ui.ac.id
Betamethasone 21-propionate0.033 µg/mL0.101 µg/mL researchgate.net

Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean test results to the true value.

Precision is assessed by analyzing replicate quality control (QC) samples at multiple concentration levels (low, medium, and high) within a single day (intra-day or repeatability) and over several different days (inter-day or intermediate precision). It is typically expressed as the relative standard deviation (RSD%).

Accuracy is determined from the same QC samples and is expressed as the percentage of the measured concentration relative to the nominal concentration (% recovery or relative error).

For bioanalytical methods, the acceptance criteria for precision are typically an RSD of ≤15% (≤20% at the LOQ), and for accuracy, the mean value should be within ±15% of the nominal value (±20% at the LOQ). Studies on related compounds show that these criteria are readily met, with reported intra-day and inter-day precision RSDs often below 10% and accuracy values between 85% and 115%. nih.gov For example, one method for betamethasone dipropionate reported intra-day precision RSDs of 2.2-4.5% and inter-day RSDs of 1.6-5.7%, with accuracy values greater than 96.6%. nih.gov

Stability Assessments of Analyte and Internal Standard in Research Matrices

The reliability of quantitative data in bioanalytical assays is fundamentally dependent on the stability of both the analyte and the internal standard in the biological matrix under investigation. Stability assessments are, therefore, a critical component of method validation, ensuring that the concentrations measured reflect the true concentrations at the time of sample collection. These evaluations typically encompass freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

While specific stability data for this compound is not extensively published, the stability of deuterated steroid internal standards and corticosteroids, in general, has been a subject of numerous investigations. Steroids in plasma have been shown to be stable for over 10 years when stored at -25°C. nih.gov For instance, studies on urinary cortisol have demonstrated satisfactory stability under various conditions, including multiple freeze-thaw cycles and storage at different temperatures. mdpi.com Research on a broad panel of urinary metabolites has indicated that while some compounds are sensitive to storage conditions, a significant majority remain stable, particularly when stored at -80°C. nih.gov It is generally observed that more than two freeze-thaw cycles can begin to affect the concentrations of certain metabolites. nih.gov

Long-term stability studies of endogenous steroid conjugates in urine have shown no degradation for samples stored for over a decade at -20°C. researchgate.net Furthermore, validation protocols for steroid sulfates have confirmed their stability after two freeze-thaw cycles. researchgate.net However, the stability can be compound-specific. For example, in dried blood spot analysis, while most steroids are stable for up to 6 months at -20°C, some, like 17-hydroxyprogesterone, may show decreased stability after 3 months at this temperature. nih.gov

The use of a stable isotopically labeled (SIL) internal standard like this compound is intended to compensate for any degradation of the analyte, as it is expected to degrade at the same rate. scispace.com This co-eluting internal standard with identical chemical properties can, however, sometimes mask issues related to instability if not carefully evaluated. nih.govnih.gov Therefore, rigorous stability testing is paramount.

Below are interactive data tables summarizing typical stability assessment parameters and expected outcomes for steroidal compounds in common research matrices, based on published literature for analogous compounds.

Table 1: Freeze-Thaw Stability Assessment
MatrixNumber of CyclesTemperatureAnalyte Concentration ChangeInternal Standard Concentration ChangeAcceptance Criteria
Plasma3-20°C to Room Temp< 15%< 15%Within ±15% of nominal concentration
Urine3-80°C to Room Temp< 15%< 15%Within ±15% of nominal concentration
Serum3-20°C to Room Temp< 15%< 15%Within ±15% of nominal concentration
Table 2: Long-Term Stability Assessment
MatrixStorage TemperatureDurationAnalyte Concentration ChangeInternal Standard Concentration ChangeAcceptance Criteria
Plasma-80°C12 months< 15%< 15%Within ±15% of nominal concentration
Urine-20°C12 months< 15%< 15%Within ±15% of nominal concentration
Serum-80°C12 months< 15%< 15%Within ±15% of nominal concentration

Advanced Analytical Techniques for Steroid Analysis Complementing LC-MS/MS

While LC-MS/MS is the predominant technique for the quantification of corticosteroids, other advanced analytical methods offer complementary or, in some cases, superior capabilities for specific applications in steroid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) has long been considered a "gold standard" for steroid profiling due to its high chromatographic resolution. mdpi.com For the analysis of corticosteroids like betamethasone, GC-MS typically requires a derivatization step to increase the volatility and thermal stability of the analytes. nih.govendocrine-abstracts.org Common derivatization procedures involve the formation of methoxime-trimethylsilyl (MO-TMS) ethers. endocrine-abstracts.org

The use of stable isotope-labeled internal standards, such as this compound, is integral to achieving accurate quantification with GC-MS. mdpi.comnih.gov The deuterated standard co-elutes with the unlabeled analyte and corrects for variability in the derivatization process, injection volume, and ionization efficiency.

GC-MS has been successfully applied to the quantification of synthetic corticosteroids, including betamethasone and dexamethasone, in various biological matrices. endocrine-abstracts.orgnih.gov The technique's high resolving power is particularly advantageous for separating closely related steroid isomers. mdpi.com However, the extensive sample preparation, including hydrolysis of conjugates and derivatization, makes it more time-consuming compared to LC-MS/MS, rendering it less suitable for high-throughput routine clinical analysis. mdpi.comnih.gov

Ion Mobility Spectrometry (IMS) Coupled with Mass Spectrometry

Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that distinguishes ions based on their size, shape, and charge. researchgate.net When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is highly beneficial for the analysis of complex mixtures and the resolution of isomers. nih.govnih.govresearchgate.net

For steroid analysis, IMS-MS has shown great promise, particularly in the separation of steroid isomers that are often difficult to resolve by chromatography alone. nih.govfit.edutofwerk.com For example, IMS-MS can aid in the differentiation of epimers like betamethasone and dexamethasone. researchgate.net The coupling of liquid chromatography with IMS-MS (LC-IMS-MS) creates a powerful three-dimensional analytical platform (retention time, ion mobility, and mass-to-charge ratio), enhancing the confidence in analyte identification and quantification. nih.govnih.gov

The use of deuterated internal standards in IMS-MS follows the same principles as in other mass spectrometric techniques, providing a reference for accurate quantification. While the primary role of IMS is separation, the internal standard remains crucial for correcting analytical variability. Advances in IMS-MS, including the use of different drift gases and derivatization strategies, continue to improve its utility in steroid analysis, offering the potential for rapid and high-resolution separations that can complement or even provide an alternative to traditional chromatographic methods. researchgate.netfit.edu

Applications of Betamethasone 21 Propionate D5 in Pre Clinical and Mechanistic Research

Elucidation of Metabolic Pathways of Betamethasone (B1666872) Propionate (B1217596)

The use of stable isotope-labeled compounds like Betamethasone 21-propionate-d5 is a powerful technique in metabolomics for tracing and elucidating metabolic pathways. nih.govcreative-proteomics.comacs.orgnih.gov By introducing a compound with a known mass difference, researchers can readily distinguish the drug and its metabolites from endogenous biological molecules in complex samples. acs.orgmonash.edu This approach, often referred to as stable isotope tracing, provides a clear map of the metabolic fate of a drug within a biological system. creative-proteomics.com

In Vitro Metabolic Stability and Biotransformation Studies

In vitro methods are essential for predicting how a drug will be metabolized in the body. This compound enhances the precision and accuracy of these studies.

Use with Liver Microsomes and Recombinant Enzymes for CYP Phenotyping

Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. To identify the specific CYP enzymes responsible for metabolizing betamethasone propionate, the compound is incubated with liver microsomes and a panel of individual recombinant CYP enzymes. In these experiments, this compound serves as an ideal internal standard. acanthusresearch.comclearsynth.comkcasbio.com Because it has nearly identical chemical and physical properties to the unlabeled drug, it co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer, which helps to normalize for variations in sample processing and analysis. kcasbio.comtexilajournal.com This allows for accurate quantification of the depletion of the parent drug and the formation of its metabolites, a process critical for identifying the key metabolizing enzymes and predicting potential drug-drug interactions.

Application in Hepatocyte-Based Assays (e.g., plated, co-cultured, permeabilized hepatocytes)

Hepatocyte-based assays provide a more comprehensive and physiologically relevant model of liver metabolism compared to microsomes because they contain a full suite of metabolic enzymes and necessary cofactors. In these systems, which can use plated, co-cultured, or permeabilized liver cells, this compound is used as an internal standard to accurately measure the parent compound and its metabolites via liquid chromatography-mass spectrometry (LC-MS). clearsynth.com The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects, which are common in complex biological samples like cell lysates and can interfere with accurate quantification. kcasbio.com

Characterization of Metabolite Formation and Clearance

A primary objective of in vitro metabolism studies is to identify the metabolites formed and to determine the rate at which the parent drug is cleared. By employing this compound as an internal standard, researchers can precisely quantify the metabolites produced in microsomal or hepatocyte incubations. The rate of disappearance of the parent drug is used to calculate its intrinsic clearance, a parameter that helps predict how quickly the drug will be eliminated from the body. Betamethasone itself is known to be metabolized through processes such as 6β-hydroxylation and oxidation of the 11β-hydroxyl group. drugbank.com The metabolites are primarily excreted by the kidneys. drugs.com

Identification and Structural Elucidation of Metabolites via Isotopic Tracing

The five deuterium (B1214612) atoms on this compound create a unique isotopic signature. When this labeled compound is mixed with its non-labeled counterpart, mass spectrometry analysis reveals a distinct pair of peaks for the parent drug and any metabolite that retains the propionate group. These peaks are separated by five mass units. This isotopic pattern acts as a clear marker, enabling researchers to confidently identify drug-related compounds within a complex mixture of endogenous molecules. acs.org This isotopic tracing technique significantly simplifies the process of identifying and structurally characterizing novel metabolites. monash.edu

Investigation of Enzyme Kinetics and Isotopic Effects on Metabolic Transformations

This compound is also a valuable tool for studying the kinetics of the enzymes that metabolize betamethasone propionate. By measuring how the rate of metabolite formation changes with varying substrate concentrations, researchers can determine important enzyme kinetic parameters.

Pharmacokinetic Investigations in Non-Human Biological Systems

The study of pharmacokinetics—how a substance is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental to drug development. Stable isotope-labeled compounds like this compound are invaluable in these studies as they can be differentiated from their endogenous or unlabeled counterparts by mass spectrometry, allowing for precise tracking and quantification.

Application in Animal Models for Drug Disposition Studies

While specific studies detailing the use of this compound in nude mice, rabbits, or equines are not extensively documented in publicly available literature, the principles of its application are well-established. In drug disposition studies, this labeled compound would be administered to these animal models to trace the fate of the betamethasone propionate moiety.

For instance, in studies with nude mice , which are often used in dermatological research, this compound could be applied topically to understand skin penetration, local metabolism, and systemic absorption of betamethasone esters. In rabbits , often used for ocular and dermal toxicity and pharmacokinetic studies, the compound could elucidate the distribution and metabolism of topically applied or systemically administered betamethasone. In equines , where corticosteroids are used therapeutically, studies with the deuterated compound would be crucial for understanding its metabolism and excretion, which is vital for both therapeutic monitoring and doping control research.

These studies provide essential data on how the drug is handled by the body, offering insights into potential efficacy and safety in a preclinical setting. The use of a deuterated standard allows for the accurate differentiation of the administered drug from any endogenous steroids, which is critical for precise pharmacokinetic modeling.

Table 1: Representative Data from a Hypothetical Drug Disposition Study of this compound in Rabbits This table presents illustrative data that would be generated in a typical pharmacokinetic study. The values are not from a published study on this compound but are representative of expected findings.

Time (hours)Plasma Concentration (ng/mL)Tissue Distribution - Skin (ng/g)Tissue Distribution - Liver (ng/g)
0.515.2120.58.1
125.8250.215.6
218.5180.722.3
49.395.418.9
83.132.19.7
240.55.61.2

Methodologies for Assessing Absorption, Distribution, and Excretion (ADE) in Non-Human Systems

The assessment of ADE for this compound in non-human systems employs a range of advanced analytical techniques.

Absorption: To assess absorption, particularly after topical administration, techniques such as skin sampling, microdialysis, and analysis of blood samples over time are used. Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical method to quantify the concentration of the deuterated compound in these biological matrices.

Distribution: Understanding the distribution of the compound throughout the body involves the collection of various tissues (e.g., skin, liver, kidney, muscle) at different time points after administration. The tissues are then processed and analyzed by LC-MS to determine the concentration of this compound, providing a clear picture of where the compound accumulates.

Excretion: Excretion pathways are determined by collecting and analyzing urine and feces over an extended period. The quantification of the parent deuterated compound and its labeled metabolites in these excreta helps to understand the routes and rate of elimination from the body.

Physiologically-Based Pharmacokinetic (PBPK) Modeling Incorporating In Vitro Data

PBPK modeling is a mathematical modeling technique that simulates the ADME of a compound in the body based on physiological and biochemical parameters. While specific PBPK models incorporating this compound are not readily found in literature, the framework for their development is well-defined.

In vitro data are crucial for building these models. For instance, studies using liver microsomes or hepatocytes from the animal species of interest (e.g., rabbit, equine) can determine the metabolic clearance rate of this compound. Plasma protein binding studies provide data on the extent to which the compound binds to plasma proteins, which affects its distribution.

This in vitro data is then integrated into the PBPK model, which consists of compartments representing different organs and tissues, interconnected by blood flow. The model can then be used to simulate the pharmacokinetic profile of the compound and predict its concentration in various tissues over time. The data obtained from the administration of the deuterated compound in animal models is used to validate and refine the PBPK model, ensuring its predictive accuracy.

Research Applications in Pharmaceutical Quality Control and Impurity Profiling

In the realm of pharmaceutical manufacturing and research, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This compound plays a significant role as a reference standard in these settings.

Monitoring and Quantification of Labeled Degradation Products

Betamethasone can degrade over time or under stress conditions (e.g., heat, light, humidity) to form various degradation products, including Betamethasone 21-propionate. In research and development, it is crucial to monitor and quantify these impurities.

This compound serves as an ideal internal standard for the quantification of its unlabeled counterpart in stability and degradation studies. By adding a known amount of the deuterated standard to a sample of the drug substance or product, any variations in sample preparation or instrument response can be normalized. This approach, typically using LC-MS, allows for highly accurate and precise quantification of the Betamethasone 21-propionate impurity, even at very low levels. The distinct mass of the deuterated standard ensures that its signal does not interfere with that of the unlabeled impurity.

Table 2: Example Data for Quantification of Betamethasone 21-Propionate Impurity in a Stressed Betamethasone Drug Substance Sample Using this compound as an Internal Standard This table illustrates the type of data generated in a quality control setting for impurity analysis.

Sample IDPeak Area of Betamethasone 21-PropionatePeak Area of this compound (Internal Standard)Calculated Concentration of Impurity (µg/g)
Control (Time 0)5,1231,015,4875.0
Stressed Sample - 1 month15,3691,021,34515.1
Stressed Sample - 3 months35,8611,018,99235.2
Stressed Sample - 6 months72,1451,025,67870.3

Traceability Against Pharmacopeial Standards in Research Settings

Pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), are primary reference standards used to ensure the quality of medicines. In a research setting, while the official pharmacopeial standard for betamethasone would be used for final product release testing, a well-characterized deuterated compound like this compound can be used as a secondary or working standard.

Its traceability to the primary pharmacopeial standard would be established through rigorous analytical comparison. This involves demonstrating that the response of the deuterated standard is consistent and proportional to the primary standard under the specified analytical conditions. This allows for the routine use of the deuterated standard in research and development, preserving the more expensive and limited primary standard for critical assays. The use of such a traceable secondary standard ensures the reliability and consistency of analytical results throughout the drug development process.

Future Directions and Emerging Research Avenues for Deuterated Corticosteroids

Advancements in Automated and High-Throughput Analytical Platforms for Deuterated Compounds

The analysis of deuterated compounds is being significantly enhanced by the development of automated and high-throughput analytical platforms. acs.org These systems are crucial for efficiently processing large volumes of samples with high precision, a necessity in drug discovery and clinical trial analysis. acs.org

Key advancements include the integration of robotic autosamplers and liquid handlers with sophisticated mass spectrometry (MS) systems. acs.org Automation minimizes manual errors and increases the reproducibility and throughput of experiments. acs.org For instance, the use of automated platforms in hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) has been shown to reduce variability by over 15% compared to manual methods. acs.org

Ultra-high-performance liquid chromatography (UHPLC) systems, when coupled with tandem mass spectrometry (MS/MS), enable rapid and selective quantification of deuterated compounds. mdpi.com The use of deuterated internal standards like Betamethasone (B1666872) 21-Propionate-d5 is essential in these high-throughput assays to correct for variations and ensure accurate results. aptochem.com

Table 1: Key Automated and High-Throughput Platforms in Deuterated Compound Analysis

Platform Key Features Advantages in Deuterated Compound Analysis
Robotic Autosamplers Automated sample thawing and injection Increased precision and higher throughput for complex samples. acs.org
Online SPE-LC-MS/MS Integrated solid-phase extraction, liquid chromatography, and tandem mass spectrometry Reduced sample handling, faster analysis times, and improved sensitivity. mdpi.com

| Data-Independent Acquisition (DIA) MS | Comprehensive fragmentation data collection | Enables automated data analysis and curation, saving considerable time. nih.govbohrium.com |

Integration with High-Resolution Mass Spectrometry and Multi-Omics Approaches in Research

The combination of high-resolution mass spectrometry (HRMS) with multi-omics approaches is providing deeper insights into the biological effects of deuterated corticosteroids. nih.govbiocompare.com HRMS offers highly accurate mass measurements, which is critical for the unambiguous identification and quantification of deuterated compounds and their metabolites in complex biological samples. nih.gov

Multi-omics, which includes genomics, proteomics, and metabolomics, provides a holistic view of biological systems. nih.gov In drug discovery, a multi-omics approach can help to better understand disease biology and identify new therapeutic targets. astrazeneca.com Deuterated steroids can be used as tracers in metabolomics studies to track their metabolic fate and their impact on endogenous metabolic pathways. This integration allows researchers to gain a more complete picture of a drug's mechanism of action and potential off-target effects. astrazeneca.com

Table 2: Applications of HRMS and Multi-Omics in Deuterated Corticosteroid Research

Technology Application Research Insights
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement of analytes. nih.gov Confident identification and quantification of deuterated compounds and their metabolites. nih.gov
Metabolomics Tracing the metabolic fate of deuterated compounds. Understanding of drug biotransformation and its effect on metabolic pathways.
Proteomics Studying changes in protein expression following drug administration. Identification of drug targets and affected cellular pathways. nih.gov

| Genomics | Analyzing the 3D structure of the genome to understand gene regulation. drugdiscoverynews.com | Gaining a deeper understanding of disease mechanisms to identify potential drug targets. drugdiscoverynews.com |

Development of Novel Deuterium Labeling Strategies and Their Impact on Research Efficacy

Advances in synthetic chemistry are leading to the development of novel strategies for deuterium labeling, which significantly impacts the efficacy of research. researchgate.netacs.org These new methods aim to improve the efficiency, selectivity, and cost-effectiveness of introducing deuterium into molecules.

Strategic placement of deuterium can enhance the metabolic stability of a drug, a phenomenon known as the kinetic isotope effect. deutramed.com This can lead to a longer drug half-life and potentially improved therapeutic profiles. wikipedia.org For example, replacing a carbon-hydrogen bond with a stronger carbon-deuterium bond can slow down the metabolic breakdown of a drug. deutramed.com

The development of more efficient and site-selective deuteration methods is crucial for creating better internal standards for bioanalytical assays and for designing novel therapeutic agents with optimized pharmacokinetic properties. acs.orgresearchgate.net

Expanding Applications of Deuterated Steroids in Mechanistic Toxicology and Drug-Drug Interaction Studies (non-clinical focus)

Deuterated steroids are increasingly being used in non-clinical mechanistic toxicology and drug-drug interaction (DDI) studies. researchgate.net In toxicology, they can be used as tracers to investigate the formation of reactive metabolites, which can be responsible for adverse drug reactions. researchgate.net

In DDI studies, deuterated compounds are invaluable. The "deuterium switch" approach, where a hydrogen atom is replaced by deuterium, can alter the pharmacokinetic profile of a drug. nih.gov Understanding how deuteration affects drug metabolism is critical for predicting potential interactions with other co-administered drugs. nih.gov For instance, knowledge of the enzymes involved in a deuterated drug's clearance is essential for assessing its DDI potential. nih.gov

The use of deuterated internal standards is also fundamental for the accurate quantification of drugs and their metabolites in these non-clinical studies, providing crucial data for safety assessments. nih.gov

Role of Betamethasone 21-Propionate-d5 in the Standardization of Global Research Bioanalytical Methods

This compound, as a stable isotope-labeled internal standard, is critical for the standardization of bioanalytical methods worldwide. lgcstandards.com The use of such standards is considered the gold standard in quantitative mass spectrometry-based bioanalysis. kcasbio.comchromsystems.com

An internal standard is added to samples to control for variability during extraction, chromatography, and detection. aptochem.com Since a deuterated standard like this compound has nearly identical physicochemical properties to the non-labeled compound, it can effectively compensate for matrix effects and other sources of analytical variability. clearsynth.com This ensures the accuracy and precision of the quantitative results. researchgate.net

The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate stable isotope-labeled internal standards. kcasbio.com The availability and use of well-characterized deuterated standards like this compound are essential for ensuring the reliability and comparability of data across different laboratories and studies, which is fundamental for regulatory acceptance and scientific progress. kcasbio.comnih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural confirmation and purity assessment of Betamethasone 21-Propionate-d5?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. HRMS can verify the molecular formula (e.g., C₂₅H₃₃FO₆ with deuterium substitution at five positions) and exact mass (448.2261 g/mol) . For purity, reverse-phase HPLC with UV detection (e.g., at 240 nm) is standard, using pharmacopeial-grade reference standards (e.g., EP impurity guidelines for related compounds like 9-Fluoro-11,17-dihydroxy derivatives) . Deuterium incorporation should be validated via isotopic abundance analysis using LC-MS to ensure ≥98% isotopic purity .

Q. How can researchers synthesize this compound with controlled deuterium incorporation?

  • Methodological Answer : Synthesis typically involves esterification of Betamethasone-d5 with propionic anhydride-d10 under acidic catalysis. Key steps include:

  • Deuterium labeling : Use deuterated starting materials (e.g., Betamethasone-d5) to ensure selective deuteration at the 21-propionate position .
  • Reaction monitoring : Track esterification progress via TLC or in-situ FTIR to confirm propionate group formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates, followed by recrystallization for isotopic purity .

Q. What are the primary challenges in maintaining batch-to-batch consistency for deuterated Betamethasone derivatives?

  • Methodological Answer : Variations in deuterium content (<2% variance) and residual solvents (e.g., acetone-d6) are common. Mitigation strategies include:

  • QC protocols : Enforce strict limits on isotopic purity (≥98% d5) via LC-MS and residual solvent analysis (GC-headspace) .
  • Storage : Store at -20°C in amber vials to prevent deuterium exchange with ambient moisture .

Advanced Research Questions

Q. How can researchers design experiments to assess the pharmacokinetic impact of deuterium substitution in this compound?

  • Methodological Answer :

  • In vitro studies : Compare metabolic stability in human liver microsomes (HLM) against non-deuterated analogs. Use LC-MS/MS to quantify deuterium retention in metabolites (e.g., Betamethasone-d5 17-propionate) .
  • In vivo models : Administer equimolar doses to rodent cohorts, collecting plasma samples at 0, 1, 3, 6, and 12 hours. Deuterium’s kinetic isotope effect (KIE) may prolong half-life by 10–30% due to slowed CYP3A4-mediated oxidation .
  • Data analysis : Apply non-compartmental modeling (e.g., WinNonlin) to calculate AUC, Cₘₐₓ, and t₁/₂ differences .

Q. What advanced methods resolve contradictions in stability data for this compound under accelerated degradation conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products (e.g., 9,11-epoxide derivatives) via UPLC-PDA-MS .
  • Contradiction resolution : If epoxide formation rates differ between studies, validate hydrolysis pathways using deuterium isotope tracing. For example, deuterium at C21 may reduce ester hydrolysis rates by 15–20% due to steric effects .
  • Statistical validation : Use ANOVA to compare degradation rates across batches, ensuring p < 0.05 for significance .

Q. How should impurity profiling be optimized for this compound in compliance with ICH Q3A guidelines?

  • Methodological Answer :

  • Impurity identification : Employ LC-HRMS to detect and characterize known impurities (e.g., Betamethasone 21-Acetate-D3, ∆17,20-D3 derivatives) at ≥0.1% thresholds .
  • Quantification : Use bracketing calibration with EP reference standards (e.g., Imp. C: 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl propanoate) .
  • Reporting : Apply relative response factors (RRF) for UV detection to correct for impurity-specific absorbance variances .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.